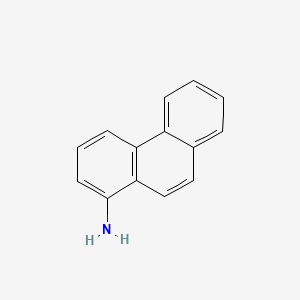

1-Aminophenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZOCEZMGWOOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961963 | |

| Record name | Phenanthren-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-53-8, 64849-97-4 | |

| Record name | 1-Phenanthrenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenanthrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthren-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENANTHRENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJ0019CP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Aminophenanthrene and Its Derivatives

Direct Synthesis Approaches to Phenanthren-1-amine

While specific novel routes directly targeting 1-aminophenanthrene (phenanthren-1-amine) are less detailed in the provided search results compared to its derivatives, the general advancement in polycyclic aromatic hydrocarbon (PAH) synthesis provides a foundation. The development of efficient methods to construct the phenanthrene (B1679779) core is a prerequisite for introducing substituents like the amino group at specific positions. Research into new synthetic pathways often aims for higher yields, milder conditions, and greater control over regioselectivity, which are crucial for obtaining specific isomers like this compound.

Synthesis of Substituted Aminophenanthrene Derivatives

The majority of the research highlighted focuses on the synthesis of substituted aminophenanthrenes, often as part of broader strategies to create complex polycyclic systems.

The Hauser–Kraus (H–K) annulation has emerged as a significant strategy for synthesizing aminophenanthrenes and related compounds like benzoquinolines nih.govacs.orgresearchgate.netresearchgate.netresearchgate.netgoogle.co.indntb.gov.uanih.gov. This reaction typically involves the annulation of sulfonyl phthalides with nitroalkene derivatives nih.govacs.orgresearchgate.netresearchgate.net. The process generates intermediate quinones bearing a ketoalkyl moiety, which then undergoes intramolecular enamine cyclization. The nature of the amine used dictates the final product: primary and secondary amines lead to aminophenanthrenes via a C-centered nucleophilic attack, while ammonia (B1221849) results in benzoquinolines through an N-centered nucleophilic attack nih.govacs.orgresearchgate.netresearchgate.net. A one-pot protocol has also been developed for the direct transformation of phthalides and nitroalkene derivatives into these compounds nih.govresearchgate.netresearchgate.netresearchgate.net. This method has been extended to synthesize phenanthrenes and naphthoquinone fused dihydrobenzoxepines using Morita–Baylis–Hillman (MBH) adducts of nitroalkenes researchgate.netnih.govresearchgate.net.

Table 1: Hauser–Kraus Annulation for Aminophenanthrene Synthesis

| Reactants | Intermediate Type | Cyclization Mechanism | Product Class | Key Reference(s) |

| Sulfonyl phthalide (B148349) + Nitroalkene derivatives | Quinone with ketoalkyl moiety | Intramolecular enamine cyclization | Aminophenanthrenes | nih.govacs.orgresearchgate.netresearchgate.net |

| Sulfonyl phthalide + MBH adducts of nitroalkenes | Naphthoquinones with alcohol | Cyclization/Rearrangement | Phenanthrenes | researchgate.netnih.govresearchgate.net |

Electrocyclization reactions, particularly involving keteniminium salts, offer a metal-free and high-yielding methodology for accessing 9-aminophenanthrene (B1211374) derivatives and related heterocyclic systems researchgate.netsemanticscholar.orgnii.ac.jpmuckrack.comacs.orgresearchgate.netmedsci.cnresearchgate.net. This approach typically starts from biaryl acetamides, which are converted into keteniminium salts. These intermediates then undergo spontaneous electrocyclization at room temperature researchgate.netnii.ac.jp. Computational studies, including DFT calculations, have been employed to rationalize the observed reactivity and understand the kinetics of these electrocyclization processes researchgate.netnii.ac.jpacs.org. The electrocyclization of enamines leading to 3-aminopyrroles has also been noted as kinetically and thermodynamically favorable researchgate.netacs.org.

The Schmidt reaction, a method that involves the reaction of an azide (B81097) with a carbonyl compound (like ketones or carboxylic acids) under acidic conditions, has been applied to the synthesis of aminophenanthrene derivatives acs.orglibretexts.orgacs.orgslideshare.netorganic-chemistry.orgvaia.com. Historically, the Beckmann rearrangement of oximes was a common route to aminophenanthrenes, but the Schmidt reaction offers an improved method by converting ketones directly to amides, which can then be hydrolyzed to amines acs.org. The reaction of a ketone with sodium azide in trichloroacetic acid at approximately 60°C is a reported procedure, yielding amides in better yields than the Beckmann rearrangement, attributed to milder conditions acs.org. This reaction is versatile, allowing for the synthesis of amides, amines, nitriles, and lactams, and can proceed intramolecularly libretexts.orgslideshare.netorganic-chemistry.org.

Table 2: Schmidt Reaction for Amide/Amine Synthesis

| Starting Material | Reagent(s) | Product Type | Key Conditions | Key Reference(s) |

| Ketones | Sodium azide, Trichloroacetic acid | Amides | ~60°C, several hours | acs.org |

| Carboxylic Acids | Hydrazoic acid (HN₃) or alkyl azides, Acid catalyst | Amines | Varies (e.g., Tf₂O, BF₃·OEt₂) | acs.orglibretexts.orgacs.orgorganic-chemistry.org |

| Ketones | Hydrazoic acid (HN₃) | Amides | Acid-catalyzed rearrangement | libretexts.orgorganic-chemistry.org |

The de novo synthesis of partially reduced phenanthrenes, including those with amino substituents, has been achieved through C-C insertion strategies researchgate.netacs.orgnih.gov. One approach involves the base-catalyzed ring transformation of 5,6-dihydro-2-oxo-4-sec-amino-2H-benzo[h]chromene-3-carbonitriles using carbanions generated in situ from various ketones researchgate.netacs.orgnih.gov. This method allows for the regioselective synthesis of 9,10-dihydrophenanthrenes with or without substituents in the bay region, utilizing reagents like propanal or acetyltrimethylsilane (B79254) as carbanion sources acs.org. Highly substituted 3-amino-1-sec-amino-9,10-dihydrophenanthrene-2-carbonitriles have also been prepared through this methodology researchgate.netacs.orgnih.gov.

Table 3: De Novo Synthesis of Partially Reduced Phenanthrenes via C-C Insertion

| Starting Material | Reagent/Conditions | Product Type | Key Reference(s) |

| 5,6-dihydro-2-oxo-4-sec-amino-2H-benzo[h]chromene-3-carbonitriles + Ketones (e.g., propanal, acetyltrimethylsilane) | Base-catalyzed ring transformation | Partially reduced aminophenanthrenes (e.g., 9,10-dihydrophenanthrenes with amino substituents) | researchgate.netacs.orgnih.gov |

| 2-oxobenzo[h]chromene + Malononitrile | Base-catalyzed reaction | Highly substituted 3-amino-1-sec-amino-9,10-dihydrophenanthrene-2,4-dicarbonitriles | acs.orgnih.gov |

Compound List:

this compound (Phenanthren-1-amine)

Aminophenanthrenes

Benzoquinolines

9-Aminophenanthrenes

Heterocyclic Analogs (of 9-aminophenanthrenes)

Phenanthrene-substituted amino acids

Naphthoquinones

Dihydronaphthoquinones

Benzo[h]chromenes

Benzoquinolines

Phenanthrenes

Naphthoquinone fused dihydrobenzoxepines

3-Aminopyrroles

3-Aminobenzothiophenes

3-Aminoindoles

3-Aminofurans

1-Amino-9,10-dihydrophenanthrene

3-Amino-9,10-dihydrophenanthrene

3-Amino-1-sec-amino-9,10-dihydrophenanthrene-2-carbonitriles

Phenanthro[9,10-d]imidazole

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of organic compounds like 1-Aminophenanthrene, providing detailed information about its molecular structure and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei. For this compound, ¹H-NMR and ¹³C-NMR are expected to provide characteristic signals corresponding to its aromatic protons, the amine (-NH₂) protons, and the various carbon atoms within the phenanthrene (B1679779) core.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides direct information about the carbon skeleton. This compound, with its 14 carbon atoms, is expected to show distinct signals in the aromatic region (δ 110-150 ppm) bhu.ac.incompoundchem.com. The carbon atom directly attached to the amino group (C1) is likely to be shifted downfield due to the electron-donating nature of the amine, while other carbons will exhibit shifts influenced by their position within the fused ring system and proximity to the amino substituent. Specific ¹³C-NMR data for this compound was not found in the provided snippets, but general ranges for aromatic carbons are well-established bhu.ac.incompoundchem.com.

2D NMR Techniques: For unambiguous assignment of complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable ucl.ac.uk. Studies on phenanthrene derivatives have utilized these techniques to assign signals and confirm structural assignments, demonstrating their utility in understanding the intricate connectivity within such molecules mdpi.commdpi.com. While not directly applied to this compound in the provided snippets, these methods would be crucial for a complete structural elucidation.

Mass Spectrometry (MS, ESI-MS, MS/MS) for Molecular and Fragment Identification

Mass spectrometry is vital for determining the molecular weight and providing information about the fragmentation pattern, which aids in structural identification.

Molecular Ion: this compound has a molecular formula of C₁₄H₁₁N and a molecular weight of approximately 193.24 g/mol nih.govnih.gov. Electron Ionization Mass Spectrometry (EI-MS) typically produces a molecular ion peak (M⁺) corresponding to this mass wikipedia.orgnist.gov. For 3-Aminophenanthrene, an isomer, EI-MS data shows a molecular ion at m/z 193 nist.gov. Electrospray Ionization Mass Spectrometry (ESI-MS) commonly yields a protonated molecular ion ([M+H]⁺) at m/z 194 researcher.lifeacdlabs.com.

Fragmentation Patterns: Fragmentation in aromatic amines often involves cleavage of C-C bonds adjacent to the aromatic system or loss of small neutral molecules. For aminophenanthrenes, fragmentation patterns can provide insights into the position of the amino group and the structure of the polycyclic core wikipedia.orgnih.govresearchgate.net. While specific fragmentation pathways for this compound were not detailed, typical fragmentation of aromatic amines can include loss of NH₂ or other functional groups, as well as rearrangements and cleavage of the aromatic rings under high-energy ionization conditions wikipedia.orglibretexts.org. Tandem mass spectrometry (MS/MS) can further aid in structural determination by analyzing fragment ions researcher.lifenih.govlcms.cz.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for:

N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the region of 3300-3500 cm⁻¹ mdpi.com.

Aromatic C-H stretching vibrations, usually observed above 3000 cm⁻¹.

Aromatic C=C stretching vibrations within the phenanthrene rings, typically in the 1450-1650 cm⁻¹ range mdpi.comnih.gov.

C-N stretching vibrations, often found in the 1250-1350 cm⁻¹ region. While specific IR data for this compound was not detailed, these are characteristic absorptions for aromatic amines mdpi.comirb.hr.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within conjugated systems. Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, and their amino derivatives, exhibit strong absorption in the UV and visible regions due to π–π* and n–π* transitions nih.govacademie-sciences.fr. For this compound, absorption bands are expected in the UV range, potentially extending into the visible region, characteristic of the extended π-system of phenanthrene further modified by the amino substituent nih.govacademie-sciences.fr. Studies on related phenanthrene derivatives report absorption maxima typically between 250-450 nm nih.govacademie-sciences.fr.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and crystal packing information wikipedia.org.

While specific X-ray crystallographic data for the isolated compound this compound was not found in the provided search snippets, X-ray diffraction is a standard technique for characterizing organic molecules. Studies involving related compounds or complexes, such as 9-aminophenanthrene (B1211374) bound to a protein rcsb.org, or other polycyclic aromatic systems rsc.orgmdpi.com, demonstrate the application of X-ray crystallography in solid-state structural analysis. Obtaining single crystals of this compound would allow for a detailed analysis of its molecular geometry and intermolecular interactions in the solid state.

Advanced Spectromicroscopic Techniques for Chemical and Electronic Structure Analysis

Advanced spectromicroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS), Scanning Tunneling Microscopy (STM), or Atomic Force Microscopy (AFM), can provide information about the surface chemistry, electronic structure, and morphology of materials at the nanoscale.

Specific applications of advanced spectromicroscopic techniques to this compound were not detailed in the provided search results. However, these techniques are powerful tools for analyzing the electronic states of specific atoms (XPS) or visualizing molecular arrangements and electronic properties on surfaces (STM, AFM), which could be relevant for understanding the behavior of this compound in surface-bound applications or as a component in advanced materials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Parameterization and Molecular Similarity Analysis

Quantum chemical parameterization involves deriving numerical descriptors from quantum mechanical calculations that can be used to characterize molecules. These parameters are crucial for quantitative structure-activity relationship (QSAR) studies and molecular similarity analyses. For compounds like 1-Aminophenanthrene, parameters derived from methods such as PM3 and MINDO/3 have been employed in the broader context of quantitative molecular similarity analysis dtic.mil.

Molecular similarity analysis aims to quantify the degree of resemblance between molecules, which is fundamental in drug discovery, property prediction, and virtual screening nih.gov. Computational methods utilize molecular fingerprints and similarity metrics (e.g., Tanimoto, Dice) to compare molecules based on their structural features libretexts.orgarxiv.org. While specific molecular similarity studies focusing solely on this compound were not detailed in the provided search results, the principles of these analyses, which rely on computed quantum chemical parameters, are well-established for characterizing chemical spaces and predicting molecular behavior nih.gov.

Density Functional Theory (DFT) Applications in Reactivity and Structure

Density Functional Theory (DFT) is a widely adopted computational method for investigating molecular structures, electronic properties, and reaction mechanisms due to its balance between accuracy and computational cost fortunejournals.com. DFT calculations have been applied to understand the structural optimization and energy calculations of polycyclic aromatic amines (PAAs), including those with amino substituents rsc.orgd-nb.info. For related compounds, functionals such as B3LYP and ωB97xD, in conjunction with basis sets like 6-311++G(d,p), have been utilized to determine optimized geometries and relative energies of various molecular forms rsc.orgd-nb.infoirjweb.com. These studies provide a foundation for understanding the intrinsic reactivity and structural preferences of molecules like this compound.

Potential Energy Surface Exploration and Characterization

The Potential Energy Surface (PES) is a multidimensional landscape that maps the potential energy of a molecular system as a function of its atomic coordinates libretexts.orgchemrxiv.orgarxiv.orgchemrxiv.org. Exploring and characterizing the PES is essential for understanding molecular structure, conformational analysis, and reaction dynamics scm.comrug.nlnih.govmatlantis.com. Computational methods, often employing DFT, are used to map these surfaces by calculating energies at various geometries rug.nlsciforum.net. Techniques such as ProcessSearch, BasinHopping, and SaddleSearch are employed to automatically identify local minima and saddle points (transition states) on the PES scm.com. Characterization of these points, often through vibrational analysis, helps confirm their nature as stable minima or transition states scm.com. While specific PES exploration studies for this compound were not detailed in the provided snippets, DFT-based PES mapping is a standard approach for analyzing the reaction landscape of organic molecules.

Transition State Analysis and Reaction Pathways

Understanding chemical reaction mechanisms often involves the detailed analysis of transition states (TS) and reaction pathways smu.edu. DFT calculations are instrumental in locating and characterizing these transition states, typically by identifying structures with a single imaginary frequency rsc.orgsciforum.net. Further confirmation is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction pathway connecting reactants, transition states, and products rsc.orgsmu.edu. Methods like the Reaction Path Hamiltonian and the Unified Reaction Valley Approach (URVA) can provide a more in-depth analysis of reaction phases and mechanisms smu.edu. Studies on related aromatic amines have utilized DFT to rationalize observed reactivity and understand kinetic aspects researchgate.net.

Computational Prediction of Reaction Rate Constants

The computational prediction of reaction rate constants is typically derived from the information obtained from PES and transition state analyses. By calculating the activation energy (the energy difference between the reactants and the transition state) and considering entropic factors, theoretical rate constants can be estimated using transition state theory. While DFT calculations provide the necessary energetic and structural information for such predictions, specific computational predictions of reaction rate constants for this compound were not detailed in the available search results. However, the methodologies for such predictions are well-established within computational chemistry.

Computational Assessment of Aromaticity (e.g., NICS)

Aromaticity, a key concept in organic chemistry, can be computationally assessed using various criteria, with the Nucleus-Independent Chemical Shift (NICS) being a prominent method unirioja.esgithub.iomdpi.com. NICS calculations involve placing a hypothetical nucleus at the center of a ring (or other specific locations) and calculating its magnetic shielding. Negative NICS values generally indicate aromatic character, while positive values suggest antiaromaticity, with values near zero indicating nonaromaticity unirioja.esgithub.iomdpi.com. Variations such as NICS(r) and NICS(1) offer more refined assessments by probing shielding at different distances from the ring center github.io. While specific NICS values for this compound were not presented in the provided snippets, NICS is a standard computational tool used to evaluate the aromaticity of polycyclic aromatic systems.

In Silico Studies of Chemical Entities and Molecular Interactions

In silico studies, encompassing theoretical and computational chemistry methodologies, play a crucial role in elucidating the properties and behaviors of chemical compounds like this compound at a molecular level. These approaches allow for the prediction of physical and chemical characteristics, the understanding of molecular interactions, and the exploration of electronic structures without the need for direct experimental synthesis or manipulation. Such computational investigations provide valuable insights that can guide experimental design and deepen our comprehension of a molecule's potential applications and reactivity.

Computed Physicochemical Properties

Computational methods are frequently employed to predict fundamental physicochemical properties of molecules. For this compound, several key descriptors have been computed, offering a foundational understanding of its molecular characteristics. These computed values provide a basis for predicting its behavior in various chemical environments and its potential interactions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Weight | 193.24 g/mol | Computed by PubChem 2.2 nih.gov |

| XLogP3 (LogP) | 3.5 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov |

The molecular weight of this compound is approximately 193.24 g/mol . The computed XLogP3 value of 3.5 suggests a moderate lipophilicity, indicating a balance between aqueous and lipid solubility. The presence of one hydrogen bond donor site, attributed to the amine group, is also a significant computed descriptor.

Molecular Interaction Studies

Molecular docking and other in silico simulation techniques are instrumental in predicting how a molecule might interact with biological targets or other chemical entities. These studies help identify potential binding sites, the types of interactions involved (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces), and the relative binding affinities.

Studies involving this compound have explored its interactions with various systems. For instance, in the context of potential antiviral research, molecular docking simulations have investigated the interaction of aminophenanthrene moieties with the ACE2 receptor, a key component in SARS-CoV-2 infection. These analyses have indicated that the aminophenanthrene structure can engage in hydrophobic interactions, specifically with the Trp349 residue of the ACE2 receptor jetir.org.

Furthermore, this compound has been modeled within the active site of mammalian cytochrome P450 monoxygenase (PDB ID: 1EGY). Docking procedures performed using tools like Molegro Virtual Docker (MVD) have revealed that this compound adopts a binding conformation that exhibits similar patterns and types of interactions as co-crystallized ligands within the enzyme's active site researchgate.net. These findings highlight the molecule's capacity to engage with protein targets through established binding mechanisms.

Table 2: Molecular Docking Interactions of this compound

| Target/System | Interaction Type(s) | Key Residue(s) Involved | Computational Tool/Method | Reference |

| ACE2 Receptor (SARS-CoV-2) | Hydrophobic interaction | Trp349 | Not specified in snippet | jetir.org |

| Mammalian Cytochrome P450 Monoxygenase (PDB ID: 1EGY) | Similar binding pattern and interaction types as co-crystallized ligand | Not specified in snippet | Molegro Virtual Docker (MVD) | researchgate.net |

Theoretical Electronic Structure Studies

Density Functional Theory (DFT) and related quantum chemical methods are widely used to investigate the electronic structure of molecules. These calculations provide detailed information about electron distribution, molecular orbitals (HOMO/LUMO), energy gaps, and reactivity indices, which are fundamental to understanding a compound's chemical behavior and spectroscopic properties.

While specific DFT studies focused solely on this compound are not extensively detailed in the provided snippets, research on related aminopyrenes and phenanthrene (B1679779) derivatives offers insight into the types of theoretical investigations conducted. For example, DFT calculations have been employed to study the electronic structure of phenanthrene derivatives, analyzing parameters such as energy gaps, total energies, and HOMO/LUMO energy levels yu.edu.joresearchgate.netmdpi.com. These studies often utilize functionals like B3LYP with various basis sets (e.g., 6-31[d,p]) to rationalize substituent effects and predict electronic properties yu.edu.jomdpi.com. Such theoretical frameworks can be applied to this compound to understand its electronic configuration, potential for charge transfer, and spectroscopic characteristics, such as UV-Vis absorption spectra predicted via time-dependent DFT (TD-DFT) scirp.org. These computational approaches contribute to a deeper understanding of the molecule's inherent electronic nature and its potential for chemical transformations or photophysical phenomena.

Research Applications of 1 Aminophenanthrene and Its Derivatives

Materials Science Applications

Development of Optoelectronic Materials

Aminophenanthrene derivatives are being explored for their potential in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). Research indicates that certain monoamine derivatives, structurally related to aminophenanthrenes, are incorporated into organic electroluminescent devices lookchem.comgoogle.comgoogleapis.com. Specifically, synthetic efforts have led to the creation of "OLED material of aminopyrene derivatives and aminophenanthrene derivatives" researchgate.net. Phenanthrene (B1679779) compounds, in general, are recognized for their utility in organic electronic devices google.com, and the introduction of boron and nitrogen into phenanthrene structures has yielded BN-PAHs with notable fluorescence properties, suitable for optoelectronic applications acs.org.

Integration into Dye-Sensitized Solar Cells (DSSC)

Direct applications of 1-aminophenanthrene or its specific derivatives within dye-sensitized solar cells (DSSCs) are not explicitly detailed in the provided search results. While general research on DSSCs and the materials used in them is ongoing acs.orggoogle.com.pgacs.orgresearchgate.net, specific studies involving this compound as a component or sensitizer (B1316253) were not found within the scope of the available information.

Incorporation into Metal-Organic Frameworks (MOFs) as Building Blocks

The use of this compound as a building block in Metal-Organic Frameworks (MOFs) is not directly evidenced in the provided search snippets. However, related compounds like 1-aminopyrene (B158619) have been mentioned in the context of MOFs lookchem.com. General strategies for MOF construction involve utilizing various organic linkers and molecular building blocks googleapis.comrsc.orgenamine.net, and planar-chiral building blocks are particularly noted for creating chiral MOFs nih.gov. While this compound derivatives possess structural features that could potentially be exploited as ligands or linkers in MOFs, specific research detailing their incorporation into these frameworks was not found in the reviewed literature.

Design of Advanced Chemical Building Blocks for Functional Materials

This compound derivatives are recognized as valuable chemical building blocks for the synthesis of advanced functional materials researchgate.netresearchgate.netresearchgate.netresearchgate.net. Various synthetic methodologies have been developed to access these compounds, often employing one-pot reactions. For instance, the Hauser–Kraus reaction of sulfonyl phthalides with nitroalkene derivatives provides access to aminophenanthrenes, including phenanthrene-substituted amino acids acs.orgepfl.chresearchgate.netresearchgate.net. Furthermore, efficient, metal-free methodologies have been established for synthesizing 9-aminophenanthrene (B1211374) derivatives and related heterocyclic analogues through electrocyclization of biaryl keteniminium salts researchgate.netresearchgate.net. These methods are highlighted for their high yields and utility in creating diverse molecular structures researchgate.netresearchgate.netresearchgate.net. Amino-substituted polycyclic aromatic hydrocarbons (PAHs), including aminophenanthrenes, are considered promising building blocks for creating attractive molecules for materials science researchgate.netresearchgate.net. The synthesis of 9-aminophenanthrene derivatives has also been achieved through palladium-catalyzed coupling reactions and other cascade processes, yielding useful building blocks for further derivatization researchgate.netresearchgate.netresearchgate.net.

Catalysis Research

Role in Asymmetric Catalysis and Aminocatalysis

This compound derivatives play a role in asymmetric synthesis and catalysis. For example, ethyl this compound-2-carboxylate has been utilized in asymmetric synthesis nih.govsrce.hr. 9-Aminophenanthrene has been employed in oxidative coupling reactions, where it and related compounds can yield carbazoles researchgate.netepfl.chresearchgate.net. The broader field of aromatic aminocatalysis, which involves aromatic amines as catalysts, is well-established and applied in asymmetric organocatalysis through imine/enamine tautomerization nih.govnih.govumanitoba.casioc-journal.cn. These catalytic systems, often employing chiral amine-based molecules, activate carbonyl compounds and provide facial differentiation, leading to enantioenriched products srce.hrumanitoba.casioc-journal.cntcichemicals.comjagiellonskiecentruminnowacji.pl. Research into chiral aromatic amines as organocatalysts for activating substrates like α,β-unsaturated ketones has also been reported rsc.orgresearchgate.net. The development of bio-inspired chiral primary amine catalysts further underscores the significance of amine functionalities in catalytic applications sigmaaldrich.com.

Compound List:

this compound

9-Aminophenanthrene

4-Aminophenanthrene

3-Aminophenanthrene

Ethyl this compound-2-carboxylate

Monoamine derivatives

Amino-substituted PAHs

Phenanthrene compounds

9,10-Dihydrophenanthrene-2,4-dicarbonitriles

9,10-disubstituted phenanthrenes

1-Amino-3-hydroxy-cyclopentane-1-carboxylic acid

1-Aminopyrene

2-Aminoanthracene

3-Phenyl-1-aminonaphthalene

2-Aminochrysene

Carbazoles

Phenanthrene-substituted amino acids

Benzoquinolines

Aromatic amines

Chiral β-aminophosphines

Phenolic building blocks

Q & A

Q. How is 1-Aminophenanthrene identified and quantified in environmental or biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with pentafluoropropylamide derivatization is widely used for identification and quantification. Derivatization enhances volatility and detection sensitivity for amino-PAHs like this compound. Retention times and mass spectra are cross-referenced with standards, though co-elution with structurally similar compounds (e.g., 1-aminoanthracene) may require tandem MS (MS/MS) for resolution . Quantitative data should average triplicate determinations to ensure precision, with detection limits validated using spiked matrices .

Q. What are the primary challenges in isolating this compound from complex hydrocarbon mixtures?

- Methodological Answer : Co-elution with alkylated or hydroxylated PAHs (e.g., in SRC-II or H-Coal distillates) complicates isolation. Fractional distillation followed by solid-phase extraction (SPE) using silica or C18 columns can separate amino-PAH fractions from hydroxy-PAHs. Post-derivatization GC/MS analysis improves specificity, but isomers may still require orthogonal methods like HPLC with fluorescence detection .

Q. How do researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity is assessed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Cross-contamination risks (e.g., methylphenanthrenes) are mitigated by comparing spectral data against NIST reference libraries . For environmental samples, spike-and-recovery experiments with isotopically labeled analogs (e.g., phenanthrene-d10) validate extraction efficiency .

Advanced Research Questions

Q. How can co-elution issues between this compound and structurally similar amines be resolved in chromatographic analyses?

- Methodological Answer : Advanced resolution employs two-dimensional GC (GC×GC) or ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns. For GC/MS, using a DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm) with a slow temperature ramp (2°C/min) improves separation. Confirmation via MS/MS with collision-induced dissociation (CID) distinguishes fragment patterns of co-eluting amines .

Q. What experimental design considerations are critical for assessing the mutagenic potential of this compound?

- Methodological Answer : The Ames test (OECD 471 guideline) is standard, using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction). Dose-response curves are generated at 5–6 concentrations, with negative (solvent) and positive controls (e.g., 2-nitrofluorene). Data interpretation must account for cytotoxicity thresholds and metabolic byproducts. Results should be replicated across independent labs to address variability .

Q. How do researchers reconcile contradictory data on this compound’s environmental persistence versus biodegradability?

- Methodological Answer : Contradictions arise from matrix effects (soil vs. aqueous systems) and microbial consortia variability. Controlled microcosm studies with standardized OECD 307 or 308 protocols are recommended. Isotopic labeling (e.g., ¹⁴C-1-Aminophenanthrene) tracks mineralization rates, while LC-QTOF-MS identifies degradation intermediates. Statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) quantify significance across conditions .

Q. What strategies optimize the detection of this compound in low-abundance biological samples?

- Methodological Answer : Pre-concentration via liquid-liquid extraction (LLE) with dichloromethane or solid-phase microextraction (SPME) enhances sensitivity. For trace analysis, derivatization with heptafluorobutyric anhydride (HFBA) improves GC/ECD response. Method validation follows ICH Q2(R1) guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix-matched calibration curves .

Guidance for Rigorous Research Design

- Feasibility : Align objectives with available resources (e.g., GC/MS access) and validate protocols using FINER criteria .

- Ethical Compliance : Obtain institutional review for biological testing and adhere to OECD guidelines .

- Data Transparency : Report raw data in appendices, with processed results in the main text, per IMRaD structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.